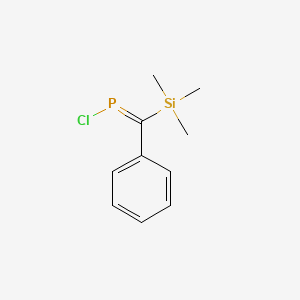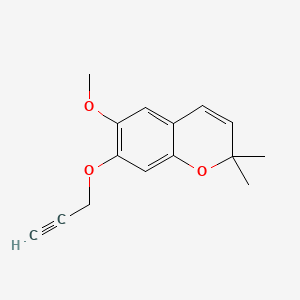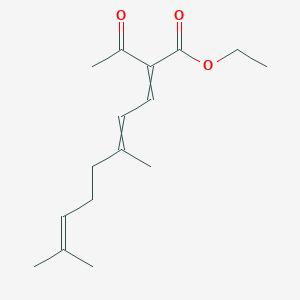
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, hydroxyl, and nitro groups attached to a dioxaphosphinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the bromination of a suitable precursor followed by nitration and subsequent cyclization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine and nitro groups can participate in various biochemical pathways, leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-5-nitro-1,3-dioxane
- 5-Bromo-2-nitropyridine
Uniqueness
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
75386-10-6 |
|---|---|
Fórmula molecular |
C3H5BrNO6P |
Peso molecular |
261.95 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C3H5BrNO6P/c4-3(5(6)7)1-10-12(8,9)11-2-3/h1-2H2,(H,8,9) |
Clave InChI |
RXVCXJDUQJOGCT-UHFFFAOYSA-N |
SMILES canónico |
C1C(COP(=O)(O1)O)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


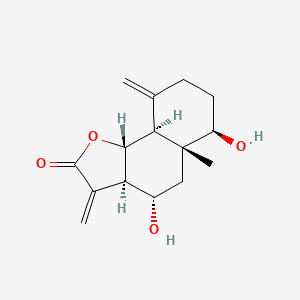


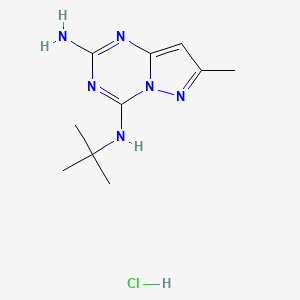
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)

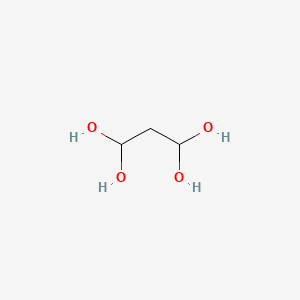
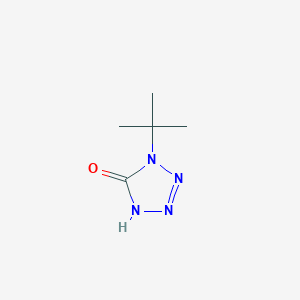


![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
